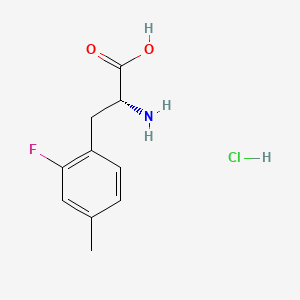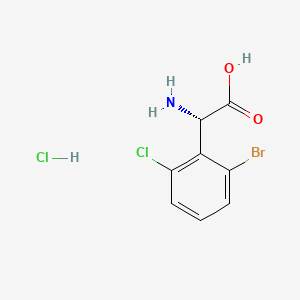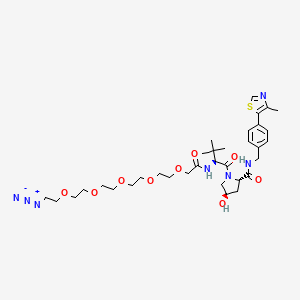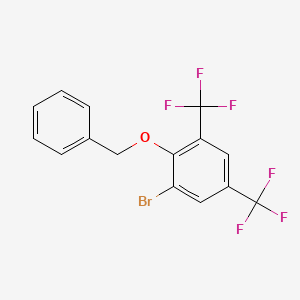
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a fluorine atom at the 4-position and an ethyl ester group at the 2-carboxylate position, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the indene ring structure.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium iodide (NaI) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include:
Oxidation: 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reduction: Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-methanol
Substitution: Ethyl 4-iodo-2,3-dihydro-1H-indene-2-carboxylate
Wissenschaftliche Forschungsanwendungen
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,3-dihydro-1H-indene-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
4-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.
This compound stands out due to its unique combination of a fluorine atom and an ethyl ester group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13FO2 |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)9-6-8-4-3-5-11(13)10(8)7-9/h3-5,9H,2,6-7H2,1H3 |
InChI-Schlüssel |
OBMPJFNNRDETAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2=C(C1)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)


![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)
![(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14024510.png)


![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)



![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)


